beta-Glucosamine, tetraacetate, hydrochloride
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Overview
Description
Beta-Glucosamine, tetraacetate, hydrochloride: is a chemical compound that belongs to the class of aminosaccharides. It is derived from glucose and is known to have anti-inflammatory properties . This compound is often used in various scientific research applications due to its unique chemical properties and potential biomedical applications .
Mechanism of Action
Target of Action
Beta-Glucosamine, tetraacetate, hydrochloride, also known as (2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride, primarily targets the articular tissues such as cartilage, synovial membrane, and subchondral bone . These tissues play a crucial role in joint health and function.
Mode of Action
The compound interacts with its targets by providing a building block towards the synthesis of glycosaminoglycans , which are essential components of cartilage . This interaction slows the progression of osteoarthritis and relieves symptoms of joint pain .
Biochemical Pathways
The affected biochemical pathways involve the synthesis of proteoglycans that retard cartilage degradation and improve joint function . Glucosamine exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory factors such as tumor necrosis factor-alpha, interleukin-1, and interleukin-6 .
Pharmacokinetics
The pharmacokinetics of glucosamine involve its absorption, distribution, metabolism, and excretion (ADME). Glucosamine is absorbed in the gastrointestinal tract and distributed throughout the body, including the joints . It is metabolized in the liver and excreted through the kidneys . The bioavailability of glucosamine can vary significantly among individuals .
Result of Action
The molecular and cellular effects of glucosamine’s action include the enhancement of proteoglycan synthesis, reduction of inflammation, and improvement of cellular redox status . These effects contribute to the delay of osteoarthritis pathogenesis and the maintenance of joint health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Glucosamine, tetraacetate, hydrochloride involves the reaction between β-glucosamine and tetraacetylglucal in the presence of hydrochloric acid . The compound is then purified by recrystallization . Characterization of the compound is typically done using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy .
Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions involving the acetylation of glucosamine. The process involves the use of strong acids and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Beta-Glucosamine, tetraacetate, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Beta-Glucosamine, tetraacetate, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects, particularly its anti-inflammatory properties.
Industry: Used in the production of various pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
- Glucosamine sulfate
- Glucosamine hydrochloride
- N-Acetylglucosamine
Comparison: Beta-Glucosamine, tetraacetate, hydrochloride is unique due to its acetylated structure, which enhances its stability and bioavailability compared to other glucosamine derivatives. This compound also exhibits stronger anti-inflammatory properties, making it a more effective option for certain biomedical applications .
Properties
IUPAC Name |
(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLUYAHMYOLHBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10034-20-5 |
Source
|
Record name | .beta.-Glucosamine, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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